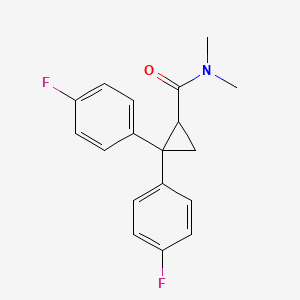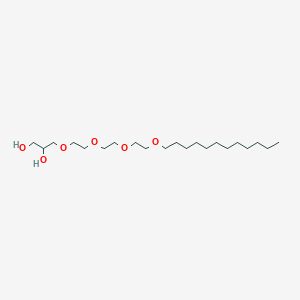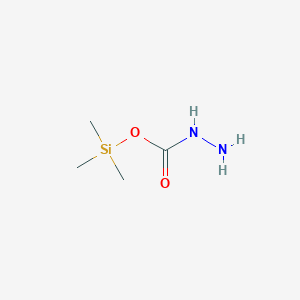
Trimethylsilyl hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl hydrazinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hydrazinecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with hydrazinecarboxylate under anhydrous conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product . Another method involves the use of trimethylsilyl azide, which can be prepared by reacting chlorotrimethylsilane with sodium azide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl hydrazinecarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of trimethylsilyl hydrazinecarboxylate involves its ability to act as a protecting group for various functional groups in organic synthesis. The trimethylsilyl group can be easily attached and removed under mild conditions, making it a valuable tool in multi-step synthetic processes . The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize reactive intermediates and facilitate specific chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Trimethylsilyl azide: Utilized in the synthesis of azide derivatives.
Trimethylsilyl cyanide: Employed in the cyanation of organic compounds
Uniqueness
Trimethylsilyl hydrazinecarboxylate is unique due to its combination of a trimethylsilyl group with a hydrazinecarboxylate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups, as well as in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
65071-26-3 |
|---|---|
Molekularformel |
C4H12N2O2Si |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
trimethylsilyl N-aminocarbamate |
InChI |
InChI=1S/C4H12N2O2Si/c1-9(2,3)8-4(7)6-5/h5H2,1-3H3,(H,6,7) |
InChI-Schlüssel |
HZQGXZWRLFVZGA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
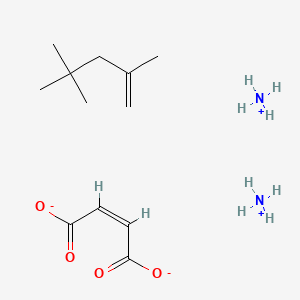
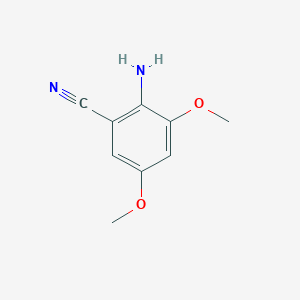
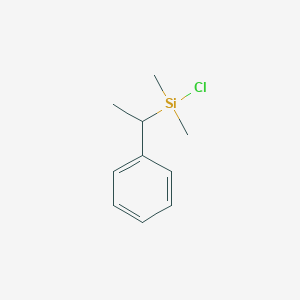
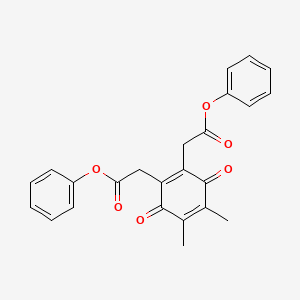
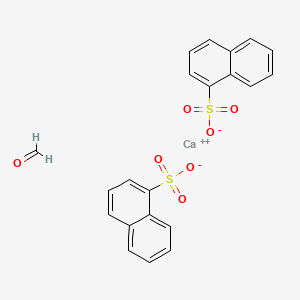
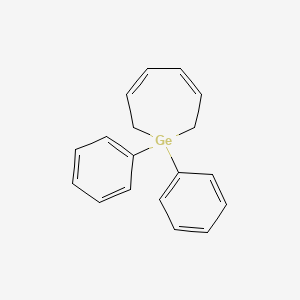

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
